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molecular formula C12H10ClNO2 B8330960 3-Acetyl-4-chloro-8-methoxyquinoline CAS No. 115607-73-3

3-Acetyl-4-chloro-8-methoxyquinoline

Cat. No. B8330960
M. Wt: 235.66 g/mol
InChI Key: LDXQNHPYYBBOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04806549

Procedure details

3-Acetyl-8-methoxy-4(1H)-quinolone (4.23 g, 19 mmol) and phosphorus oxychloride (150 ml) were heated under reflux for 45 minutes, evaporated to small volume in vacuo, poured onto ice, and the mixture adjusted to pH 4 with sodium bicarbonate. Extraction with chloroform, drying and evaporation of the organic solution gave crude 3-acetyl-4-chloro-8-methoxyquinoline as a dark coloured oil (7.9 g), which was used without purification.
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:13](=O)[C:12]2[C:7](=[C:8]([O:15][CH3:16])[CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1)(=[O:3])[CH3:2].P(Cl)(Cl)([Cl:19])=O>>[C:1]([C:4]1[CH:5]=[N:6][C:7]2[C:12]([C:13]=1[Cl:19])=[CH:11][CH:10]=[CH:9][C:8]=2[O:15][CH3:16])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
4.23 g
Type
reactant
Smiles
C(C)(=O)C1=CNC2=C(C=CC=C2C1=O)OC
Name
Quantity
150 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
evaporated to small volume in vacuo
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
Extraction with chloroform
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation of the organic solution

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=NC2=C(C=CC=C2C1Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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